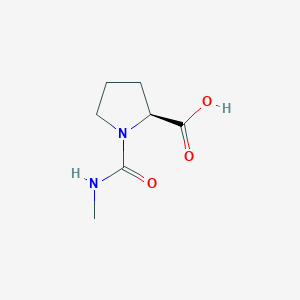

1-(Methylcarbamoyl)-L-proline

描述

Significance of L-Proline as a Chiral Scaffold in Organic Synthesis

L-proline, a naturally occurring amino acid, is a powerful and versatile tool in the field of organic synthesis. libretexts.orgresearchgate.net Its rigid, cyclic structure and the presence of both a secondary amine and a carboxylic acid group make it a "simplest bifunctional organocatalyst". libretexts.org This unique structure allows it to act as a chiral scaffold, providing a stereocontrolled environment for chemical reactions. libretexts.orgmdpi.com

The significance of L-proline as a chiral scaffold stems from its ability to facilitate asymmetric synthesis, which is the synthesis of a single enantiomer of a chiral molecule. libretexts.orgresearchgate.net This is crucial in the development of pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities. L-proline and its derivatives are used to catalyze a variety of enantioselective reactions, including aldol (B89426), Mannich, and Michael addition reactions. libretexts.orgresearchgate.net The low toxicity, low cost, and ready availability of both enantiomeric forms of proline further enhance its appeal as a chiral scaffold in asymmetric synthesis. libretexts.org

The Role of Carbamoyl (B1232498) Moieties in Molecular Design and Chemical Biology

The carbamoyl group, a functional group consisting of a carbonyl group attached to a nitrogen atom, plays a significant role in molecular design and chemical biology. nih.govacs.org Its inclusion in a molecule can influence a range of properties, including biological activity, stability, and pharmacokinetic profiles. nih.govontosight.ai

In drug design, the carbamoyl moiety is often used as a bioisostere for amide or ester groups, offering improved chemical and proteolytic stability. nih.govacs.org This functional group can participate in hydrogen bonding, a key interaction in drug-receptor binding. acs.org Furthermore, the carbamoyl group can be manipulated in the design of prodrugs to enhance systemic hydrolytic stability and overcome issues with first-pass metabolism. nih.gov The incorporation of a carbamoyl group can increase the biological activity of pharmacophores and has been utilized in the development of various therapeutic agents. nih.gov

Overview of 1-(Methylcarbamoyl)-L-proline as a Research Target

This compound is a specific N-substituted L-proline derivative that has emerged as a target for scientific investigation. This compound combines the chiral scaffold of L-proline with a methylcarbamoyl group at the nitrogen position. This particular combination of functional groups makes it a valuable compound for research and industrial purposes, allowing for a variety of chemical reactions and interactions.

Research into this compound and similar compounds often focuses on their potential applications in various fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In the biological realm, it is studied for its potential role in biochemical pathways and its interactions with enzymes. The unique structural features of this compound position it as a compound of interest for further exploration in chemical and biological research.

Physicochemical Properties of Proline Derivatives

The following table provides a comparison of key physicochemical properties for L-proline and two of its derivatives. This data is essential for understanding their behavior in chemical and biological systems.

| Property | L-Proline | 1-(Carboxymethyl)-L-proline | This compound Derivative |

| Molecular Weight | 115.13 g/mol nih.gov | 173.17 g/mol nih.gov | 331.2 Da ebi.ac.uk |

| XLogP3 | -2.5 nih.gov | -2.3 nih.gov | -0.2 ebi.ac.uk |

| Hydrogen Bond Donors | 2 | 2 nih.gov | 3 |

| Hydrogen Bond Acceptors | 3 | 4 nih.gov | 5 |

| Polar Surface Area | 49.3 Ų | 77.8 Ų nih.gov | 177.6 Ų ebi.ac.uk |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

73094-20-9 |

|---|---|

分子式 |

C7H12N2O3 |

分子量 |

172.18 |

IUPAC 名称 |

(2S)-1-(methylcarbamoyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C7H12N2O3/c1-8-7(12)9-4-2-3-5(9)6(10)11/h5H,2-4H2,1H3,(H,8,12)(H,10,11)/t5-/m0/s1 |

InChI 键 |

IJRYBMUFAAHYPA-YFKPBYRVSA-N |

SMILES |

CNC(=O)N1CCCC1C(=O)O |

手性 SMILES |

CNC(=O)N1CCC[C@H]1C(=O)O |

规范 SMILES |

CNC(=O)N1CCCC1C(=O)O |

序列 |

P |

产品来源 |

United States |

Advanced Structural Characterization and Conformational Analysis of 1 Methylcarbamoyl L Proline

Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry)

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of 1-(Methylcarbamoyl)-L-proline. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy offers detailed insight into the carbon-hydrogen framework and the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the proline ring, the methyl group, and the N-H proton of the carbamoyl (B1232498) group. The chemical shifts of the proline protons are influenced by the electron-withdrawing nature of the methylcarbamoyl group. The presence of cis and trans isomers with respect to the tertiary amide bond can lead to the observation of two sets of signals for some protons, reflecting the slow rotation around the N-CO bond on the NMR timescale. sigmaaldrich.com

¹³C NMR: The carbon NMR spectrum provides information on all carbon atoms in the molecule. Key signals include those for the carbonyl carbons of the carboxylic acid and the methylcarbamoyl group, the carbons of the pyrrolidine (B122466) ring, and the methyl carbon. The chemical shifts of the ring carbons, particularly Cα and Cδ, are diagnostic of the ring pucker and the cis/trans conformation of the amide bond. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Proline Cα-H | 4.20 - 4.40 | 58.0 - 62.0 |

| Proline Cβ-H₂ | 1.80 - 2.20 | 28.0 - 32.0 |

| Proline Cγ-H₂ | 1.90 - 2.10 | 23.0 - 27.0 |

| Proline Cδ-H₂ | 3.40 - 3.60 | 45.0 - 49.0 |

| Carbamoyl N-CH₃ | 2.60 - 2.80 | 25.0 - 29.0 |

| Carbamoyl N-H | 6.00 - 7.00 (broad) | - |

| Carboxylic Acid C=O | - | 174.0 - 178.0 |

| Carbamoyl C=O | - | 157.0 - 161.0 |

| Carboxylic Acid O-H | 10.0 - 12.0 (very broad) | - |

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Key expected absorption bands for this compound include:

A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. libretexts.org

An N-H stretch from the secondary amide of the methylcarbamoyl group, around 3300 cm⁻¹.

A strong C=O stretch from the carboxylic acid, appearing around 1700-1725 cm⁻¹. libretexts.org

A strong C=O stretch (Amide I band) from the methylcarbamoyl group, typically found between 1630-1680 cm⁻¹. tandfonline.com

An N-H bend (Amide II band) around 1550 cm⁻¹.

Mass Spectrometry (MS) determines the molecular weight and can provide information about the structure through fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) would likely show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, confirming the molecular weight. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. tandfonline.com

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. libretexts.org For this compound, a single crystal X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsion angles. chemrxiv.org

This technique would unambiguously confirm the L-configuration of the proline moiety. The analysis would also reveal the preferred conformation of the pyrrolidine ring (envelope or twist), the planarity of the methylcarbamoyl group, and the intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. mdpi.comnih.gov In some cases, co-crystallization with a molecule of known absolute configuration can be used to determine the absolute stereochemistry of the target molecule. researchgate.net

Interactive Data Table: Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral space group (e.g., P2₁, P2₁2₁2₁) |

| Absolute Stereochemistry | Confirmed as (S) at the α-carbon |

| Pyrrolidine Ring Pucker | Cγ-exo or Cγ-endo envelope conformation |

| Amide Bond Conformation | Predominantly trans or cis, depending on crystal packing forces |

| Hydrogen Bonding | Intermolecular hydrogen bonds involving the carboxylic acid O-H, the carbamoyl N-H, and the carbonyl oxygens, forming a 3D network in the crystal lattice. |

Conformational Dynamics and Rotational Barriers of the Methylcarbamoyl Group

In solution, this compound is not a static entity but exists as an equilibrium of different conformers. The most significant dynamic process is the rotation around the N-C(O) bond of the methylcarbamoyl group. sigmaaldrich.com

Due to the partial double bond character of the amide bond, the rotation is restricted, leading to the existence of cis and trans isomers. The energy barrier for this rotation is significant, often in the range of 80-90 kJ·mol⁻¹, making the isomerization a slow process on the NMR timescale at room temperature. sigmaaldrich.combeilstein-journals.org This results in the observation of separate sets of NMR signals for the two isomers.

The equilibrium between the cis and trans conformers is influenced by steric and electronic factors, as well as the solvent environment. The pyrrolidine ring of proline also exhibits its own conformational flexibility, typically adopting one of two preferred puckered conformations (UP or DOWN), which can be influenced by the cis/trans state of the N-terminal amide bond. nih.gov

Computational Chemistry Approaches for Structure Prediction and Energetics

Computational chemistry provides powerful tools to complement experimental data and to gain deeper insights into the structure and energetics of this compound. stanford.edu

Structure Prediction: Methods like Density Functional Theory (DFT) can be used to calculate the geometries of the different possible conformers (e.g., trans-UP, trans-DOWN, cis-UP, cis-DOWN) and to predict their relative energies. nih.govchemrxiv.org This allows for the determination of the most stable conformer in the gas phase or in solution (using solvent models).

Energetics: Computational methods can be employed to calculate the rotational barrier of the methylcarbamoyl group, providing a theoretical value that can be compared with experimental data from dynamic NMR studies. nih.gov These calculations help to understand the factors that govern the conformational preferences of the molecule. rsc.orgleidenuniv.nl Furthermore, the simulation of NMR and IR spectra based on the calculated structures can aid in the interpretation of experimental data.

Chemical Reactivity and Mechanistic Investigations of 1 Methylcarbamoyl L Proline

Hydrolytic Stability of the Carbamoyl (B1232498) Bond

The stability of the carbamoyl bond in 1-(Methylcarbamoyl)-L-proline, which is a type of amide bond, is highly dependent on the chemical environment, particularly the pH. While specific kinetic data for this exact compound is not extensively documented in publicly available literature, its stability can be inferred from the well-established principles of amide hydrolysis.

Under neutral conditions (pH ≈ 7), the carbamoyl bond is generally stable and hydrolysis occurs very slowly. However, the rate of cleavage is significantly accelerated under both acidic and basic conditions.

Base-Catalyzed Hydrolysis: Under basic conditions, the carbamoyl bond can be cleaved by nucleophilic attack of a hydroxide (B78521) ion directly on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, with the nitrogen-containing group acting as the leaving group. This process, unlike acid-catalyzed hydrolysis, is generally irreversible because the final step involves the deprotonation of the resulting carboxylic acid to form a resonance-stabilized carboxylate ion.

Enzymatic Hydrolysis: The carbamoyl linkage in N-carbamoyl amino acids is known to be a substrate for specific enzymes. Enzymes such as N-carbamoyl-D-amino acid amidohydrolase (DCase) and other N-carbamoylases facilitate the hydrolysis of the N-carbamoyl group. These biocatalytic processes involve a catalytic triad (B1167595) of amino acid residues (e.g., Glu-Lys-Cys) in the enzyme's active site that are crucial for the hydrolytic function. This susceptibility suggests that this compound could also be cleaved by specific amidases or hydrolases.

| Condition | Catalyst/Reagent | Relative Rate of Hydrolysis | Mechanism |

|---|---|---|---|

| Acidic (e.g., pH < 3) | H₃O⁺ | High | Protonation of carbonyl oxygen followed by nucleophilic attack of water. |

| Neutral (e.g., pH ≈ 7) | H₂O | Very Low | Uncatalyzed nucleophilic attack of water. |

| Basic (e.g., pH > 10) | OH⁻ | High | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| Biocatalytic | N-carbamoylase / Amidase | Potentially High (Enzyme-dependent) | Enzyme active site catalysis. |

Reactions Involving the Carboxylic Acid Functionality of L-Proline

The carboxylic acid group of this compound retains the characteristic reactivity of standard carboxylic acids. It can readily undergo reactions such as esterification, amidation, and salt formation.

Esterification: The carboxylic acid can be converted into an ester. This is typically achieved through Fischer esterification, which involves heating the compound with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid). Alternatively, esters can be formed under milder conditions, such as by reacting the carboxylate salt with an alkyl halide. For instance, the formation of a tert-butyl ester of an N-acyl-L-proline derivative has been documented.

Amidation: The direct conversion of the carboxylic acid to an amide by reaction with an amine is generally inefficient due to the formation of a stable and unreactive ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which convert the carboxylic acid into a better leaving group, allowing it to be subsequently displaced by an amine. Biocatalytic methods have also been developed for the racemization-free amidation of L-proline, which could be applicable to its N-substituted derivatives.

Salt Formation: As a carboxylic acid, this compound will react with bases (e.g., sodium hydroxide, potassium carbonate) in a standard acid-base reaction to form the corresponding carboxylate salt.

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Esterification | R'-OH, H⁺ (e.g., H₂SO₄) | Ester (-COOR') |

| Amidation | R'₂NH, Coupling Agent (e.g., DCC) | Amide (-CONR'₂) |

| Salt Formation | Base (e.g., NaOH) | Carboxylate Salt (-COO⁻ Na⁺) |

| Reduction | Strong reducing agent (e.g., LiAlH₄) | Primary Alcohol (-CH₂OH) |

Electrophilic and Nucleophilic Reactions at the Methylcarbamoyl Moiety

The methylcarbamoyl moiety possesses distinct electrophilic and nucleophilic characteristics. The reactivity is centered around the amide bond's carbonyl group and the N-H proton.

Electrophilic Character: The carbonyl carbon of the methylcarbamoyl group is electrophilic due to the polarization of the C=O double bond. While amides are generally less reactive than other carboxylic acid derivatives like esters or acid chlorides, this carbon can be attacked by strong nucleophiles. Such reactions typically require harsh conditions or activation of the amide group and can lead to the cleavage of the carbamoyl C-N bond.

Nucleophilic Character via Deprotonation: The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, which significantly reduces its nucleophilicity. However, the proton attached to the nitrogen is weakly acidic. This proton can be removed by a strong, non-nucleophilic base, such as lithium hexamethyldisilazide (LiHMDS), to generate a carbamoyl anion. This resulting anion is a potent nucleophile and can react with various electrophiles. The direct addition of such carbamoyl anions to imines has been demonstrated as a method for synthesizing α-amino amides. This transformation highlights the potential for this compound to be converted into a nucleophilic species that can participate in C-C bond formation.

| Reactive Site | Reaction Type | Required Reagent Type | Potential Outcome |

|---|---|---|---|

| Carbonyl Carbon | Nucleophilic Acyl Substitution | Strong Nucleophile (e.g., R-Li) | Cleavage of the carbamoyl C-N bond. |

| N-H Proton | Deprotonation | Strong Base (e.g., LiHMDS) | Formation of a nucleophilic carbamoyl anion. |

| Carbamoyl Anion (post-deprotonation) | Nucleophilic Addition | Electrophile (e.g., Aldehyde, Imine) | Formation of a new C-C or C-N bond. |

Mechanisms of Chiral Induction and Stereoselective Transformations

L-proline and its derivatives are renowned as powerful organocatalysts for a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. The catalytic activity of this compound would follow the same fundamental mechanistic pathway, which involves the formation of a nucleophilic enamine intermediate.

The Enamine Catalytic Cycle: The catalytic cycle begins with the reaction between the secondary amine of the proline catalyst and a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate, releasing a molecule of water. This enamine is the key nucleophilic species in the cycle. It then attacks an electrophile (e.g., an aldehyde in an aldol reaction) to form a new carbon-carbon bond, generating an iminium ion intermediate. Finally, hydrolysis of the iminium ion releases the product and regenerates the catalyst, allowing it to re-enter the catalytic cycle.

Mechanism of Chiral Induction: The high degree of stereoselectivity observed in proline-catalyzed reactions is explained by the Houk-List transition state model. According to this model, the reaction proceeds through a highly organized, chair-like, six-membered transition state. In this transition state, the carboxylic acid group of the proline catalyst plays a crucial role by forming a hydrogen bond with the electrophile (e.g., the aldehyde's carbonyl oxygen). This hydrogen bond not only activates the electrophile but also locks the conformation of the transition state. The inherent chirality of the proline ring, combined with this rigid transition state assembly, forces the electrophile to approach the enamine from the less sterically hindered face, thus dictating the absolute stereochemistry of the product.

Influence of the 1-(Methylcarbamoyl) Substituent: In this compound, the essential secondary amine is acylated, meaning it cannot form an enamine and is therefore not a direct catalyst in the same way as L-proline. However, if the question implies a derivative where the methylcarbamoyl group is attached elsewhere, or if it is used as a chiral ligand or auxiliary, its steric and electronic properties would be paramount.

Assuming a related catalytic structure where an N-substituent is present (like in prolinamides or sulfonamides which are effective catalysts), the N-acyl group would exert significant steric hindrance. This steric bulk would further shield one face of the catalyst, potentially enhancing the facial selectivity of the enamine's attack on the electrophile, leading to higher enantioselectivity compared to unsubstituted proline. Furthermore, the amide N-H group within the methylcarbamoyl moiety could potentially participate in secondary hydrogen bonding interactions within the transition state, further stabilizing the preferred geometry and influencing the stereochemical outcome.

| Catalyst Feature | Role in Stereoselective Catalysis | Reference Model/Mechanism |

|---|---|---|

| Pyrrolidine (B122466) Ring | Provides the chiral scaffold and secondary amine for enamine formation. | Enamine Catalysis |

| Carboxylic Acid Group | Acts as an intramolecular acid/base catalyst and directs the electrophile via hydrogen bonding. | Houk-List Transition State Model |

| N-Substituent (e.g., Methylcarbamoyl) | Provides steric shielding to enhance facial selectivity; may offer secondary H-bonding sites. | Modified Houk-List Models for N-Acyl Proline Catalysts |

Biochemical and Enzymatic Interaction Studies of 1 Methylcarbamoyl L Proline Analogs

Interaction with Proline Metabolic Enzymes and Pathways

Proline metabolism is a critical cellular process involving the interplay of several enzymes. The investigation of proline analogs as modulators of these enzymes is a key area of research. nih.govresearchgate.net

Inhibition and Modulation of Pyrroline-5-carboxylate Reductase (PYCR) Activity by Proline Analogs

Pyrroline-5-carboxylate Reductase (PYCR) is a key enzyme in the proline biosynthesis pathway, catalyzing the reduction of pyrroline-5-carboxylate (P5C) to proline. researchgate.net Upregulation of PYCR1 is observed in various cancers, making it an attractive therapeutic target. nih.govnih.gov

Research into proline analogs has identified several inhibitors of human PYCR1. A focused screening using X-ray crystallography revealed that compounds such as L-tetrahydro-2-furoic acid, cyclopentanecarboxylate, L-thiazolidine-4-carboxylate, L-thiazolidine-2-carboxylate, and N-formyl L-proline (NFLP) act as inhibitors of PYCR1. researchgate.net Among these, NFLP, an analog structurally similar to 1-(Methylcarbamoyl)-L-proline, was found to be the most potent inhibitor with a competitive inhibition constant of 100 μM with respect to P5C. researchgate.net

The binding of NFLP to PYCR1 induces conformational changes in the active site, including a 1 Å translation of an α-helix, which allows for additional hydrogen bonding with the enzyme. researchgate.net This highlights the importance of the N-acyl group in enhancing the binding affinity of proline analogs to PYCR1. The structural modifications at the N-terminal of the proline ring are therefore a critical factor in the design of potent PYCR1 inhibitors.

Inhibitors of Human PYCR1

| Compound | Inhibition Constant (Ki) | Notes |

|---|---|---|

| N-formyl L-proline (NFLP) | 100 μM | Competitive inhibitor with respect to P5C. researchgate.net |

| L-tetrahydro-2-furoic acid | - | Identified as an inhibitor through crystallographic screening. researchgate.net |

| Cyclopentanecarboxylate | - | Identified as an inhibitor through crystallographic screening. researchgate.net |

| L-thiazolidine-4-carboxylate | - | Identified as an inhibitor through crystallographic screening. researchgate.net |

| L-thiazolidine-2-carboxylate | - | Identified as an inhibitor through crystallographic screening. researchgate.net |

Studies on Proline Dehydrogenase (PRODH) and Related Enzymes

Proline Dehydrogenase (PRODH), also known as proline oxidase, is the first and rate-limiting enzyme in the proline catabolic pathway, oxidizing proline to P5C. nih.govmdpi.com This enzyme is considered a potential target for cancer therapy. nih.gov Various compounds have been investigated as inhibitors of PRODH to modulate proline metabolism. scbt.com

Exploration of Receptor Binding and Ligand-Target Interactions in In Vitro Systems

The interaction of proline and its analogs extends beyond metabolic enzymes to various receptors and binding proteins. For example, L-proline has been shown to produce a depressor response in the rat ventrolateral medulla, which is mediated by ionotropic excitatory amino acid receptors. nih.gov This suggests that proline analogs could potentially interact with neurotransmitter receptors.

Furthermore, the binding of poly-L-proline to profilin, a protein involved in cytoskeletal rearrangement, has been well-characterized. nih.govresearchgate.net The binding occurs at a hydrophobic interface on the profilin molecule, and it is suggested that a sequence of as few as six proline residues is sufficient for this interaction. nih.gov While direct receptor binding studies for this compound are not documented in the provided search results, the reactivity of the carbamoyl (B1232498) group is of interest. Carbamylation of N-terminal prolines in proteins has been observed, indicating that the carbamoyl moiety can engage in covalent modifications. nih.govnih.govsemanticscholar.org This reactivity could influence the interaction of this compound with various biological targets.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for N-Carbamoyl Proline Scaffolds

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) analyses are crucial for the rational design of enzyme inhibitors and other bioactive molecules. For proline analogs, modifications to the pyrrolidine (B122466) ring and the N-acyl group can significantly impact their biological activity.

In the context of N-carbamoyl proline scaffolds, the carbamoyl group introduces specific electronic and steric properties. The carbamylation of the N-terminal proline has been structurally characterized, showing that the carbamyl group is coplanar with the proline ring in a trans conformation. nih.govnih.govsemanticscholar.org This defined geometry can influence how the molecule fits into a binding pocket.

While a detailed SAR or SPR analysis for this compound is not available in the provided results, studies on related compounds offer valuable insights. For example, the development of carbamimidoylcarbamate derivatives as inhibitors of Vascular Adhesion Protein-1 (VAP-1) demonstrates how modifications of a carbamoyl-containing scaffold can be optimized to improve inhibitory activity and pharmacokinetic properties. mdpi.com The synthesis and evaluation of various proline derivatives have shown that substitutions on the proline ring can modulate their biological effects, including their use as components in antimicrobial and anticancer peptides. rsc.orgresearchgate.net These studies underscore the importance of systematic structural modifications to understand and enhance the therapeutic potential of proline-based compounds.

Applications in Chemical Biology and Organic Synthesis

Utilization as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

L-proline and its derivatives are widely recognized for their role as organocatalysts and chiral auxiliaries in asymmetric synthesis. nih.govwikipedia.orgwikipedia.org They are instrumental in various stereoselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. nih.govmdpi.com The rigid, chiral structure of the proline ring enables the formation of specific transition states, thereby directing the stereochemical outcome of a reaction. wikipedia.org However, specific studies detailing the use of 1-(Methylcarbamoyl)-L-proline as a chiral auxiliary or ligand in asymmetric catalysis were not identified in the current search. While the core proline scaffold is a staple in this field, the influence of the 1-(methylcarbamoyl) substituent on catalytic activity and stereoselectivity remains uncharacterized in the available literature.

Development of Chemical Probes for Fundamental Biological Investigations

Proline analogues are valuable tools for studying cellular metabolism and macromolecule synthesis. nih.gov Modified prolines can be incorporated into peptides and proteins to investigate their structure, function, and interactions. researchgate.net For instance, photoactivatable derivatives of proline have been synthesized to serve as photoaffinity probes. researchgate.net Despite the general utility of proline derivatives as chemical probes, there is no specific information available on the development or application of this compound for such purposes.

Role as a Building Block in the Synthesis of Complex Natural Products and Synthetic Compounds

The unique cyclic structure of L-proline makes it a crucial building block in the synthesis of a wide array of natural products and complex synthetic molecules. nih.govnih.gov Its conformational rigidity is often exploited to impart specific three-dimensional structures to target molecules. nih.gov While various proline derivatives are employed in synthetic chemistry, the role of this compound as a specific building block in the synthesis of complex natural products or other synthetic compounds is not documented in the reviewed literature.

Design of Peptidomimetics and Conformationally Restricted Scaffolds

The incorporation of proline and its analogues into peptides is a common strategy for creating peptidomimetics with constrained conformations. nih.govsigmaaldrich.com This conformational restriction can lead to enhanced biological activity and stability. Proline-rich peptides are known to adopt specific secondary structures, such as the polyproline helix. mdpi.com While the general principle of using proline derivatives to create conformationally restricted scaffolds is well-established, there are no specific examples or research findings related to the use of this compound in the design of peptidomimetics or conformationally restricted scaffolds in the available search results.

Future Research Directions and Emerging Opportunities

Development of Novel Derivatization Strategies for Enhanced Functionality

The functionalization of 1-(Methylcarbamoyl)-L-proline through innovative derivatization strategies is a promising avenue for creating molecules with enhanced or novel properties. These strategies can be broadly categorized into modifications of the pyrrolidine (B122466) ring and alterations of the carbamoyl (B1232498) moiety.

One approach involves the enzymatic modification of the N-terminal proline residue, a technique that has been successfully demonstrated with other proline-containing molecules. berkeley.edu For instance, tyrosinase enzymes can oxidize phenol (B47542) and catechol derivatives to highly reactive o-quinone intermediates, which can then be coupled to the N-terminal proline. berkeley.edu This method offers the advantage of mild reaction conditions and the use of molecular oxygen as the sole oxidant, making it a green chemistry approach. berkeley.edu Applying this to this compound could enable the attachment of a wide range of functional groups, such as fluorophores or biotin (B1667282) tags, for use in biochemical assays.

Another strategy focuses on chemical derivatization to enhance analytical detection. A notable example is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a reagent that rapidly labels primary and secondary amines to form highly fluorescent and stable urea (B33335) derivatives. nih.govnih.govsigmaaldrich.com This pre-column derivatization would make this compound and its metabolites readily analyzable by high-performance liquid chromatography (HPLC) with fluorescence detection, significantly improving sensitivity. nih.govnih.gov

Furthermore, derivatization of multiple functional groups can be explored. A novel method developed for general amino acid analysis involves the derivatization of amino, carboxyl, and phenolic hydroxyl groups to improve hydrophobicity and basicity, thereby enhancing detection by liquid chromatography/tandem mass spectrometry (LC-MS/MS). rsc.org Adapting such multi-functional derivatization for this compound could provide a comprehensive analytical tool for metabolomic studies.

| Derivatization Strategy | Potential Application for this compound | Key Advantages |

| Enzymatic Modification (e.g., with Tyrosinase) | Attachment of functional moieties (fluorophores, biotin) to the proline ring. | Mild reaction conditions, high selectivity, use of molecular oxygen as the oxidant. berkeley.edu |

| Fluorescent Labeling (e.g., with AQC) | Enhanced detection in HPLC analysis for quantification in biological samples. | Rapid, one-step procedure; stable derivatives; high sensitivity. nih.govnih.gov |

| Multi-functional Group Derivatization | Comprehensive analysis in metabolomics by improving hydrophobicity and basicity for LC-MS/MS. | High sensitivity and simultaneous detection of various related metabolites. rsc.org |

Advanced Spectroscopic Techniques for Dynamic Studies

The conformational dynamics of this compound, particularly the cis-trans isomerization around the N-acyl-proline bond, are critical to its biological function and interaction with other molecules. Advanced spectroscopic techniques, especially Nuclear Magnetic Resonance (NMR), are powerful tools for elucidating these dynamic processes.

Proton NMR (¹H-NMR) spectroscopy has been instrumental in studying the cis-trans isomerization of proline-containing peptides. nih.gov By analyzing the chemical shifts and coupling constants of the proline ring protons, the populations of the cis and trans isomers can be quantified. nih.gov For N-acetyl-proline amide, a related compound, ¹H-NMR has revealed that both isomers are puckered, with the cis isomer being more rigid. nih.gov Similar detailed conformational analysis can be applied to this compound to understand its solution-state structure.

Two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide even more detailed structural information by revealing correlations between different nuclei. scielo.br These methods can help to distinguish between different rotamers and establish the through-bond and through-space connectivity of atoms, offering a comprehensive picture of the molecule's conformational landscape. scielo.br

Furthermore, the introduction of fluorine atoms into the proline ring of analogs has been used in conjunction with ¹⁹F NMR to probe conformational changes. pnas.org This approach could be adapted for this compound by synthesizing fluorinated derivatives, which would serve as sensitive probes for monitoring conformational dynamics and interactions with biological targets. The high sensitivity of the fluorine nucleus to its chemical environment makes it an excellent tool for such studies. nih.gov

| Spectroscopic Technique | Application to this compound | Information Gained |

| ¹H-NMR Spectroscopy | Quantification of cis and trans isomer populations in solution. | Conformational preferences and rigidity of the pyrrolidine ring. nih.gov |

| 2D-NMR (HSQC, HMBC) | Detailed structural elucidation of different conformers. | Atomic connectivity and spatial relationships within the molecule. scielo.br |

| ¹⁹F-NMR (with fluorinated analogs) | Sensitive probing of conformational dynamics and molecular interactions. | Changes in the local chemical environment upon binding or conformational switching. pnas.org |

Integration with High-Throughput Screening for New Biochemical Tools

High-throughput screening (HTS) is a cornerstone of modern drug discovery and biochemical research, enabling the rapid testing of large compound libraries. nih.govresearchgate.net this compound and its derivatives represent a class of molecules that can be integrated into HTS platforms to identify novel enzyme inhibitors or modulators of biological pathways.

Libraries of proline analogs can be screened against specific enzyme targets. For example, a focused screen of proline analogs using X-ray crystallography led to the discovery of five inhibitors of human pyrroline-5-carboxylate reductase 1 (PYCR1), an enzyme implicated in cancer metabolism. researchgate.net This demonstrates the potential of screening proline-based compounds to find new therapeutic leads. Similarly, libraries of this compound derivatives could be screened against proline-utilizing enzymes, such as proline dehydrogenase (PRODH), to identify novel inhibitors. scbt.com

The development of robust HTS assays is crucial for such endeavors. Fluorescence-based assays are among the most common readout methods in HTS for enzyme inhibitors. nih.gov By designing derivatized versions of this compound that incorporate fluorescent reporters, it would be possible to develop competitive binding assays or direct enzyme activity assays suitable for HTS.

Furthermore, HTS can be combined with chemical synthesis in a "smart screening" approach. enamine.net This involves iterative cycles of in-silico screening of virtual compound libraries, followed by the high-throughput synthesis and experimental screening of a smaller, targeted set of compounds. enamine.net This strategy could be applied to rapidly explore the chemical space around the this compound scaffold to identify potent and selective biochemical tools.

| HTS Application | Relevance to this compound | Potential Outcomes |

| Focused Library Screening | Screening of this compound derivatives against proline-metabolizing enzymes. | Identification of novel enzyme inhibitors for therapeutic or research purposes. researchgate.netscbt.com |

| Development of HTS Assays | Creation of fluorescence-based assays using derivatized this compound. | Enabling rapid and efficient screening of large compound libraries. nih.gov |

| Smart Screening Technology | Iterative in-silico and experimental screening of this compound analogs. | Accelerated discovery of lead compounds with optimized properties. enamine.net |

Computational Design and In Silico Screening of this compound Analogs

Computational methods are becoming increasingly powerful in the design and screening of novel molecules with desired properties. nih.gov For this compound, computational approaches can guide the synthesis of analogs with tailored conformational preferences and biological activities.

Molecular dynamics (MD) simulations are a key tool for studying the conformational dynamics of molecules, including the cis-trans isomerization of proline residues. nih.govnih.gov Gaussian accelerated molecular dynamics, for instance, can overcome the high energy barrier of isomerization to allow for sufficient sampling of both cis and trans states on a microsecond timescale. nih.gov Such simulations can predict how modifications to the this compound structure would affect its conformational equilibrium and dynamics.

Structure-based drug design can be employed to create analogs of this compound that target specific protein binding sites. By using the three-dimensional structure of a target protein, new molecules can be designed to fit into the active site and form favorable interactions. This approach has been successfully used to design a wide range of proline analogs for various therapeutic applications. nih.govnih.gov

In silico screening of virtual libraries of this compound analogs can be performed to identify promising candidates for synthesis and experimental testing. This involves docking large numbers of virtual compounds into the binding site of a target protein and scoring their predicted binding affinity. This approach can significantly reduce the time and cost of hit identification compared to traditional HTS.

| Computational Method | Application to this compound Analogs | Predicted Outcomes |

| Molecular Dynamics (MD) Simulations | Predicting the effects of structural modifications on conformational dynamics. | Understanding of cis-trans isomerization and overall flexibility. nih.gov |

| Structure-Based Drug Design | Designing analogs to fit the active sites of specific protein targets. | Novel compounds with high predicted binding affinity and selectivity. nih.gov |

| In Silico Screening | Virtual screening of large libraries of analogs against target proteins. | Prioritization of candidate molecules for synthesis and experimental validation. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Methylcarbamoyl)-L-proline, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via carbamoylation of L-proline using methyl isocyanate or methylcarbamoyl chloride. Reaction parameters such as solvent polarity (e.g., DMF vs. THF), temperature (0–25°C), and stoichiometric ratios of reagents should be optimized. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the product. Characterization using H/C NMR and FT-IR confirms the structure, with particular attention to the methylcarbamoyl group’s resonance signals .

Q. How can the stereochemical integrity of this compound be validated during synthesis?

- Methodology : Chiral HPLC or polarimetry should be employed to confirm retention of the L-proline configuration. Comparative analysis with enantiomeric standards (e.g., D-proline derivatives) and circular dichroism (CD) spectroscopy can resolve ambiguities. X-ray crystallography may further validate stereochemistry if single crystals are obtainable .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC coupled with UV detection (210–230 nm) or LC-MS/MS (using transitions specific to the molecular ion, e.g., m/z 187 → 144) provides high sensitivity. Calibration curves should be prepared in a matrix-matched solvent to account for interference. Internal standards like deuterated proline analogs improve accuracy .

Advanced Research Questions

Q. What computational models predict the binding affinity of this compound to biological targets, such as proline-specific enzymes?

- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with enzymes like proline dehydrogenase or peptidases. Use crystal structures (PDB IDs: 4N9 for proline derivatives) to define binding pockets. Free energy perturbation (FEP) calculations quantify binding thermodynamics, while QSAR models correlate structural features (e.g., carbamoyl group electronegativity) with activity .

Q. How does this compound influence proline metabolic pathways in bacterial or mammalian systems?

- Methodology : In vitro assays using E. coli or mammalian cell lysates can measure Δ-pyrroline-5-carboxylate (P5C) formation via spectrophotometry (440 nm absorbance). Compare activity with native L-proline controls. RNA-seq or metabolomics (GC-MS) identifies downstream pathway perturbations, such as collagen biosynthesis or osmotic stress responses .

Q. What are the stability profiles of this compound under gamma irradiation or oxidative stress, and how can degradation products be characterized?

- Methodology : Expose the compound to gamma radiation (e.g., 10–50 kGy) or HO/Fe-mediated Fenton reactions. Monitor degradation via EPR spectroscopy to detect radical intermediates (e.g., •CH or •NHCO signals). LC-HRMS identifies breakdown products, such as demethylated proline or oxidized carbamoyl derivatives .

Q. How can isotopic labeling (e.g., C or N) of this compound enhance mechanistic studies in tracer experiments?

- Methodology : Synthesize C-labeled methylcarbamoyl groups using CH-isocyanate. Incorporate into cell cultures or animal models, and track isotopic enrichment via NMR or nanoSIMS. This approach clarifies metabolic flux in pathways like proline-to-glutamate conversion or protein folding .

Contradictions and Validation

- Synthetic Yield Discrepancies : reports high yields (>80%) for proline derivatives using acetylthio intermediates, but side reactions (e.g., racemization) may occur in carbamoylation. Validate purity via orthogonal methods (HPLC + NMR) .

- Stability Under Irradiation : identifies radical formation in irradiated proline, but this compound’s carbamoyl group may alter susceptibility. Comparative EPR studies are needed to resolve differences .

Methodological Best Practices

- Experimental Design : Follow Creswell’s framework () to align hypotheses with analytical endpoints (e.g., enzyme inhibition assays for mechanistic studies).

- Data Reporting : Adhere to Med. Chem. Commun. guidelines (): Limit chemical structures in figures and emphasize statistically robust replicates (n ≥ 3, p < 0.05).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。